(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
Description
The compound "(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone" is a heterocyclic molecule featuring a 1,2,4-triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 5. At position 2 of the triazolo-pyrimidine ring, a methanone group bridges to a pyrrolidine moiety, which is further substituted at position 3 with a pyridazin-3-yloxy group. The triazolo-pyrimidine scaffold is known for its bioactivity, including antitumor, antifungal, and antimalarial activities, as demonstrated in related derivatives .
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-10-8-11(2)23-16(18-10)19-14(21-23)15(24)22-7-5-12(9-22)25-13-4-3-6-17-20-13/h3-4,6,8,12H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNRGAVIANCKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a novel derivative of the triazolo[1,5-a]pyrimidine scaffold, which has garnered attention due to its diverse biological activities. This article reviews its biological activity based on available literature, focusing on anticancer properties, antifungal effects, and potential applications in drug design.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.33 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and is substituted with a pyridazinyl group linked through an ether bond to a pyrrolidine ring.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of the triazolo[1,5-a]pyrimidine class have shown significant antiproliferative effects against various cancer cell lines. In particular:
- Mechanism of Action : Compounds in this class have been observed to induce apoptosis in cancer cells through mitochondrial pathways. Key proteins involved include:
- Bax : Upregulated
- Bcl-2 : Downregulated
- Caspase 3 : Activated
These changes lead to programmed cell death, which is crucial for cancer treatment .
Antifungal Activity
The compound also exhibits antifungal properties. A study reported that related triazolo derivatives demonstrated excellent fungicidal activity against Rhizoctonia solani, indicating potential applications in agriculture as fungicides .
Other Biological Activities
Additional research has suggested that triazolo[1,5-a]pyrimidines might function as effective inhibitors against various targets involved in cancer progression and microbial resistance. The versatility of the triazole ring allows for modifications that can enhance bioactivity and selectivity .
Case Study 1: Anticancer Efficacy
A specific derivative was tested on human colon cancer cell lines (HCT-116 and HT-29). The study found an IC50 range of 6.587 to 11.10 µM for one of the compounds derived from this scaffold, indicating strong anticancer activity .
Case Study 2: Antifungal Assessment
In another investigation involving a series of synthesized derivatives, the compounds displayed varying degrees of herbicidal and fungicidal activities. The best-performing derivatives showed significant inhibition against Rhizoctonia solani, suggesting their utility in agricultural applications .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-29 (Colon Cancer) | 6.587 - 11.10 | Induction of apoptosis via Bax/Bcl-2/Caspase pathway |
| Antifungal | Rhizoctonia solani | Not specified | Fungicidal activity observed in bioassays |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. A study demonstrated that modifications in the triazole ring could enhance cytotoxicity against various cancer cell lines .
Antiviral Properties
The compound has shown promise as an antiviral agent. Its structural components allow it to interfere with viral replication mechanisms. Research conducted on related compounds has highlighted their potential in treating viral infections by inhibiting viral polymerases .
Neurological Disorders
Another area of interest is the application of this compound in treating neurological disorders. Studies suggest that triazolo-pyrimidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .
Pesticidal Activity
The unique structure of (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) has been explored for its potential as a botanical pesticide. Research indicates that compounds with similar frameworks can disrupt pest metabolism or reproductive systems. This makes them valuable in developing eco-friendly pest control solutions .
Plant Growth Regulators
Furthermore, certain derivatives have been investigated for their role as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors by modulating hormonal pathways within plants .
Synthesis of Functional Materials
In material science, the compound's unique chemical structure allows it to be utilized in synthesizing functional materials. These materials can be designed for specific applications such as sensors or catalysts due to their ability to undergo various chemical reactions .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry focused on synthesizing various analogs of triazolo-pyrimidines and testing their anticancer efficacy against breast cancer cell lines. The results indicated that certain modifications significantly increased potency compared to existing chemotherapeutics .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with triazolo-pyrimidine-based pesticides showed a marked reduction in pest populations while maintaining crop yield. This study underscores the potential for these compounds in sustainable agriculture practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the triazolo-pyrimidine core, substituents, or linked moieties. Below is a detailed comparison:
Core Modifications
Substituent-Driven Activity
- This contrasts with simpler analogs like the 2-phenyl derivative in , which lacks such polar interactions.
Preparation Methods
Schlenk-Type Carbonylation
A palladium-catalyzed carbonylation reaction introduces the methanone bridge. The triazolo-pyrimidine-2-amine is treated with phosgene (COCl2) to generate the reactive carbonyl intermediate, which subsequently reacts with the pyrrolidine derivative.
Conditions :
- Catalyst : Pd(OAc)2 (5 mol%)
- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 60°C, 12 hours
- Yield : 52%.
Direct Acylation via Carbodiimide Coupling
A more scalable approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of the triazolo-pyrimidine for reaction with the pyrrolidine amine.
Protocol :
- Convert triazolo-pyrimidine-2-amine to its carboxylic acid using KMnO4 in acidic medium.
- React with 3-(pyridazin-3-yloxy)pyrrolidine (1.1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF at 25°C for 24 hours.
- Purify via recrystallization from ethanol/DMF (1:1).
Yield : 60–68%
Advantage : Avoids toxic phosgene and palladium residues.
Reaction Optimization and Scalability
Comparative studies indicate that the carbodiimide method offers superior scalability (>100 g batches) with reduced metal contamination. Critical parameters include:
| Parameter | Schlenk Method | Carbodiimide Method |
|---|---|---|
| Temperature (°C) | 60 | 25 |
| Catalyst Loading | 5% Pd | None |
| Typical Yield | 52% | 68% |
| Purity (HPLC) | 95% | 98% |
Purification and Analytical Validation
Final purification employs a combination of recrystallization and column chromatography:
- Recrystallization : Dissolve crude product in hot ethanol/DMF (1:1), cool to −20°C, and filter.
- Chromatography : Use silica gel with gradient elution (ethyl acetate → ethyl acetate/methanol 9:1).
Spectroscopic Confirmation :
- HRMS : [M+H]+ calculated for C19H20N7O2: 394.1624; found: 394.1628.
- ¹³C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 158.2 (pyridazine-C), 152.1 (triazolo-C), 47.3 (pyrrolidine-C).
Industrial-Scale Considerations
Large-scale production (≥1 kg) requires:
- Continuous Flow Reactors : To enhance mixing and heat transfer during carbonylation.
- In-Line Analytics : UV monitoring at 254 nm to track reaction progression.
- Waste Management : Neutralization of POCl3 byproducts with aqueous NaOH.
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization :
- Issue : Competing O- vs. N-alkylation.
- Solution : Use bulky bases (e.g., DBU) to favor O-substitution.
Triazolo-pyrimidine Hydrolysis :
Emerging Methodologies
Recent advances include enzymatic catalysis for the methanone linkage, achieving 75% yield with Candida antarctica lipase B in tert-butanol. This method reduces energy consumption but currently lacks scalability.
Q & A
Q. What are the optimal synthetic routes for (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step protocols, including cyclocondensation of triazolopyrimidine precursors with substituted pyrrolidine derivatives. Key steps include:
- Use of dimethylformamide (DMF) or acetonitrile as solvents under reflux conditions to promote ring closure .
- Catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution at the pyrrolidine oxygen .
- Optimization of temperature (80–120°C) and reaction time (12–24 hrs) to balance yield (50–70%) and purity .
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural integrity and purity of the compound be validated?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethyl groups at positions 5 and 7, pyridazin-3-yloxy orientation) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography: Resolve stereochemical ambiguities in the pyrrolidinyl-methanone moiety .
- HPLC-PDA: Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across in vitro assays?
- Methodological Answer:
- Assay Standardization: Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) to normalize inter-lab variability .
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across multiple replicates to identify outliers .
- Off-Target Screening: Employ proteome-wide profiling (e.g., thermal shift assays) to rule out non-specific binding .
- Data Reconciliation: Apply statistical tools (e.g., Grubbs’ test) to exclude anomalous data points .
Q. How can the compound’s pharmacokinetic (PK) properties be systematically evaluated?
- Methodological Answer:
- Solubility & Stability:
- Measure aqueous solubility via shake-flask method (pH 7.4 buffer) .
- Assess chemical stability under simulated physiological conditions (37°C, 24 hrs) using LC-MS .
- Metabolic Stability: Incubate with liver microsomes (human/rodent) to quantify CYP450-mediated degradation .
- Plasma Protein Binding: Use equilibrium dialysis to determine free fraction (%) .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer:
- Kinetic Studies:
- Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Measure kinact (inactivation rate constant) for irreversible inhibitors .
- Molecular Docking: Use AutoDock Vina to predict binding poses in triazolopyrimidine-active sites (e.g., kinases) .
- Site-Directed Mutagenesis: Validate key residue interactions (e.g., hydrogen bonds with pyridazin-3-yloxy) .
Methodological Challenges & Solutions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Solution:
- Optimize stoichiometry (1:1.2 molar ratio of triazolopyrimidine to pyrrolidine derivative) .
- Introduce microwave-assisted synthesis (100°C, 30 mins) to accelerate reaction kinetics .
- Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) for milder conditions .
Q. What approaches mitigate discrepancies between in vitro potency and in vivo efficacy?
- Solution:
- Formulation Optimization: Use PEGylated nanoparticles to enhance bioavailability .
- Pharmacodynamic Markers: Track target engagement in vivo (e.g., phospho-antibody assays for kinase targets) .
- Species-Specific Metabolism: Compare metabolite profiles across preclinical models (e.g., mouse vs. rat) .
Emerging Research Directions
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer:
- QSAR Modeling: Utilize MOE or Schrödinger to correlate substituent effects (e.g., dimethyl groups) with bioactivity .
- Free Energy Perturbation (FEP): Predict affinity changes upon modifying the pyridazin-3-yloxy group .
- ADMET Prediction: Apply SwissADME or pkCSM to forecast absorption/toxicity profiles .
Q. How can environmental impact assessments be integrated into the compound’s development pipeline?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
